Stannylium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

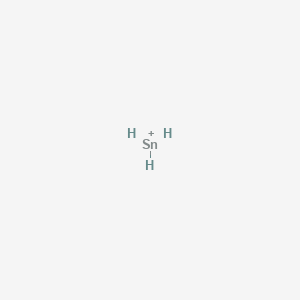

Stannylium is a tin hydride.

Scientific Research Applications

Synthesis and Characterization

Persistent Dialkyl(Silyl)Stannylium Ions : The synthesis of dialkyl(silyl)this compound borates and their characterization using NMR spectroscopy and X-ray diffraction. These ions are not stabilized by β-silyl hyperconjugation, and intramolecular C-H/Sn(+) interactions are not important (Schäfer et al., 2011).

Stable Free this compound Ions : The synthesis of the first stable stannyl radical and its conversion to a this compound cation, characterized by X-ray analysis and NMR data (Sekiguchi et al., 2003).

Reactivity and Applications

Anion Stability in this compound Salts : Study of the reaction of this compound ion with Bu3SnH, leading to the formation of a solvated this compound ion, demonstrating its thermodynamic stability (Henderson et al., 2002).

Reductive Elimination and Oxidative Addition at Organothis compound Cations : Examination of the behavior of organothis compound cations in reactions, providing insights into their potential in chemical synthesis (Diab et al., 2019).

Catalytic Dehydrogenative Stannylation : Exploration of the catalytic generation of a this compound-ion-like tin electrophile and its application in C(sp)-H bond stannylation (Forster et al., 2018).

Structural and Electronic Studies

NMR Chemical Shift Calculations : This research highlights the role of NMR in understanding the magnetic properties and electronic structure of this compound complexes (Cremer et al., 1993).

Tricoordinate this compound Cations : Study on the structure of tricoordinate this compound cations, contributing to the understanding of their electronic and bonding properties (Lambert et al., 2003).

Novel Compounds and Complexes

This compound Ions and Tin Dications : Investigation into the reactivity of aryl-substituted stannylenes leading to the formation of this compound ions and dications (Schäfer et al., 2011).

Near-Infrared Absorbing Squarylium Dyes : Development of squarylium sensitizers for dye-sensitized solar cells using stannylcyclobutenediones, showcasing the photophysical applications of this compound compounds (Maeda et al., 2011).

Additional Insights

Cleavage of Unactivated Si-C(sp3) Bonds : This study presents a method for the benzenium-ion-mediated cleavage of Si-C(sp3) bonds, extending the application to the generation of this compound ions (Wu et al., 2018).

Structural and Electronic Properties of Stanene Doped Beryllium : Analysis of the doping of stanene with beryllium, showing the potential electronic and optical applications of modified this compound compounds (Taura et al., 2021).

properties

Molecular Formula |

H3Sn+ |

|---|---|

Molecular Weight |

121.73 g/mol |

IUPAC Name |

stannanylium |

InChI |

InChI=1S/Sn.3H/q+1;;; |

InChI Key |

HXAPPPZXAZOTSW-UHFFFAOYSA-N |

SMILES |

[SnH3+] |

Canonical SMILES |

[SnH3+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-furanyl(oxo)methyl]-N-[4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl]-4-piperidinecarboxamide](/img/structure/B1236481.png)

![5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1236487.png)

![11-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-3-(2-methoxyethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1236488.png)

![5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine](/img/structure/B1236492.png)

![2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B1236494.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)

![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)